3-(5-Bromothiophen-2-YL)-4-ethyl-1H-pyrazol-5-amine
Description
Properties
Molecular Formula |
C9H10BrN3S |
|---|---|
Molecular Weight |
272.17 g/mol |
IUPAC Name |
5-(5-bromothiophen-2-yl)-4-ethyl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C9H10BrN3S/c1-2-5-8(12-13-9(5)11)6-3-4-7(10)14-6/h3-4H,2H2,1H3,(H3,11,12,13) |
InChI Key |
VYAJCCSMHJPXSY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(NN=C1N)C2=CC=C(S2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Bromothiophen-2-YL)-4-ethyl-1H-pyrazol-5-amine typically involves the cyclization of 5-bromo-2-thiophenyl chalcones with phenyl hydrazine hydrate. This reaction can be catalyzed using environmentally friendly catalysts such as fly ash: H₂SO₄ under microwave irradiation . The yields of this reaction are generally high, often exceeding 75%.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions can occur at the pyrazole ring.
Substitution: The bromine atom on the thiophene ring can be substituted with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Reduced forms of the pyrazole ring.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. It is also studied for its electronic properties, making it a candidate for use in organic electronics .
Biology: In biological research, this compound is investigated for its potential antimicrobial and anticancer activities. Its unique structure allows it to interact with various biological targets .
Medicine: The compound is explored for its potential as a pharmaceutical intermediate. Its derivatives are studied for their therapeutic properties, including anti-inflammatory and analgesic effects .
Industry: In the industrial sector, the compound is used in the development of new materials with specific electronic and optical properties .
Mechanism of Action
The exact mechanism of action of 3-(5-Bromothiophen-2-YL)-4-ethyl-1H-pyrazol-5-amine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its heterocyclic rings. These interactions can modulate biological pathways, leading to its observed effects .
Comparison with Similar Compounds
Biological Activity
3-(5-Bromothiophen-2-YL)-4-ethyl-1H-pyrazol-5-amine, with the CAS number 1312695-53-6, is a compound of interest due to its potential biological activities. This article aims to summarize the existing research findings regarding its biological properties, including anticancer effects, antibacterial activity, and other pharmacological applications.
Chemical Structure and Properties
The compound has the following chemical formula:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₀BrN₃S |
| Molecular Weight | 272.16 g/mol |
| CAS Number | 1312695-53-6 |
Anticancer Activity
Recent studies have suggested that compounds similar to 3-(5-Bromothiophen-2-YL)-4-ethyl-1H-pyrazol-5-amine exhibit significant anticancer properties. For instance, in vitro studies have demonstrated that pyrazole derivatives can inhibit the proliferation of various cancer cell lines.
Case Study: Antiproliferative Effects
A study evaluated the antiproliferative activity of several pyrazole derivatives against human cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). The results indicated that certain derivatives exhibited IC50 values less than 25 µM, suggesting potent anticancer activity. The structure-activity relationship (SAR) revealed that the presence of bromine in the thiophene ring enhances the anticancer efficacy .
Antibacterial Activity
The antibacterial potential of 3-(5-Bromothiophen-2-YL)-4-ethyl-1H-pyrazol-5-amine has also been explored. Similar pyrazole compounds have shown varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria.
Evaluation of Antibacterial Properties
In a comparative study, a series of pyrazole derivatives were screened for their effectiveness against common bacterial strains. Some compounds demonstrated moderate antibacterial activity, indicating the potential of this class of compounds in developing new antibiotics .
The mechanisms underlying the biological activities of 3-(5-Bromothiophen-2-YL)-4-ethyl-1H-pyrazol-5-amine are still under investigation. However, it is hypothesized that these compounds may interact with specific cellular pathways involved in apoptosis and cell cycle regulation, particularly in cancer cells.
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
